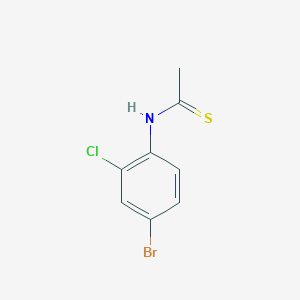
N-(4-Bromo-2-chlorophenyl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromo-2-chlorophenyl)ethanethioamide is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a bromine atom at the fourth position and a chlorine atom at the second position on the phenyl ring, along with an ethanethioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-chlorophenyl)ethanethioamide typically involves the reaction of 4-bromo-2-chloroaniline with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromo-2-chlorophenyl)ethanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-Bromo-2-chlorophenyl)ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Bromo-2-chlorophenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- 2-Bromo-N-(4-chlorophenyl)-N-hydroxybenzamide
Uniqueness
N-(4-Bromo-2-chlorophenyl)ethanethioamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanethioamide group. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
113570-93-7 |
|---|---|
Fórmula molecular |
C8H7BrClNS |
Peso molecular |
264.57 g/mol |
Nombre IUPAC |
N-(4-bromo-2-chlorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H7BrClNS/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) |
Clave InChI |
BZYKCOGMUVHMBE-UHFFFAOYSA-N |
SMILES canónico |
CC(=S)NC1=C(C=C(C=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


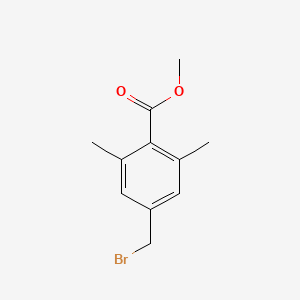
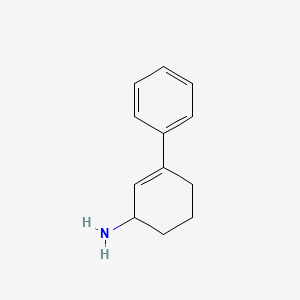
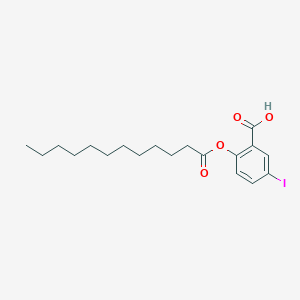
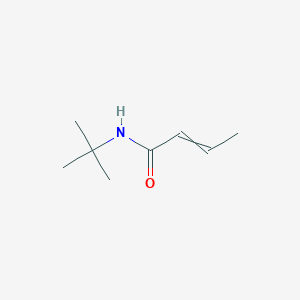
![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)
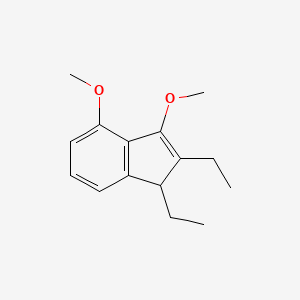
![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)
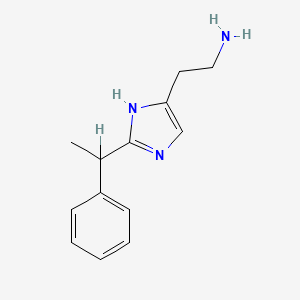
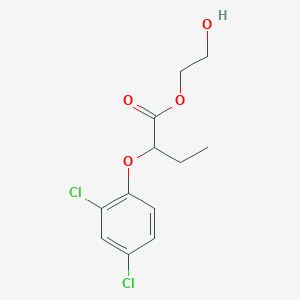
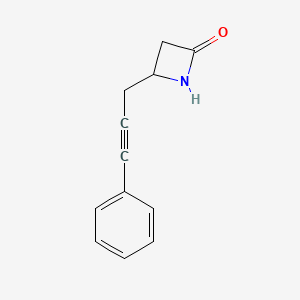
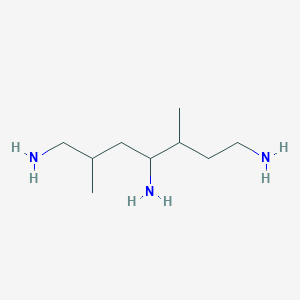
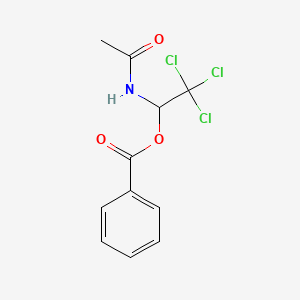
![2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile](/img/structure/B14307454.png)
